![molecular formula C12H14N2Si B3359707 1-(Trimethylsilyl)indolizine-3-carbonitrile CAS No. 87277-13-2](/img/structure/B3359707.png)
1-(Trimethylsilyl)indolizine-3-carbonitrile
Overview
Description
1-(Trimethylsilyl)indolizine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2Si and a molecular weight of 214.34 . Indolizine, which is a part of this compound, is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of indolizines, including 1-(Trimethylsilyl)indolizine-3-carbonitrile, has seen numerous new strategies in the last decade. The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of 1-(Trimethylsilyl)indolizine-3-carbonitrile is based on the indolizine nucleus, which is a nitrogen-containing heterocycle. This nucleus consists of a 10π conjugated planar electronic structure .Chemical Reactions Analysis
Indolizine derivatives, including 1-(Trimethylsilyl)indolizine-3-carbonitrile, have been synthesized using various methods. These include classical methodologies such as Scholtz or Chichibabin reactions, as well as newer strategies like transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Trimethylsilyl)indolizine-3-carbonitrile, such as its melting point, boiling point, and density, are not specified in the search results .Mechanism of Action
While the specific mechanism of action for 1-(Trimethylsilyl)indolizine-3-carbonitrile is not mentioned in the search results, indolizine derivatives are known to exhibit a variety of biological activities. Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Safety and Hazards
Future Directions
The future directions for the research and development of 1-(Trimethylsilyl)indolizine-3-carbonitrile and other indolizine derivatives are promising. The discovery of new synthetic pathways and the potential biological activities of these compounds suggest that they could have significant applications in various fields .
properties
IUPAC Name |
1-trimethylsilylindolizine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,3)12-8-10(9-13)14-7-5-4-6-11(12)14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHKNKTSDDZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=CN2C(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519801 | |
Record name | 1-(Trimethylsilyl)indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87277-13-2 | |
Record name | 1-(Trimethylsilyl)indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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